molecular formula C21H27N5O4S B2541897 (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone CAS No. 946312-95-4

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Cat. No. B2541897
CAS RN: 946312-95-4
M. Wt: 445.54
InChI Key: CWSDDHPGXAWTCC-UHFFFAOYSA-N
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Description

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H27N5O4S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds related to "(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone" have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were prepared and showed variable antimicrobial activity against bacteria and fungi. The structural characterization of these compounds was confirmed through elemental analysis and spectral studies, including IR, 1H NMR, and Mass spectra (Patel, Agravat, & Shaikh, 2011).

Pain Treatment

Novel derivatives of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone were identified as selective antagonists of the transient receptor potential vanilloid 4 (TRPV4) channel. These compounds showed an analgesic effect in a mechanical hyperalgesia model, indicating their potential for pain treatment. The design, synthesis, and structure-activity relationship analysis of these derivatives were detailed, providing insights into their pharmacological evaluation (Tsuno et al., 2017).

Thermal and Structural Studies

Research on the thermal, optical, etching, and structural properties of related compounds, such as [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, has been conducted. These studies involve single-crystal X-ray diffraction, Hirshfeld surface analysis, and density functional theory calculations to explore the molecular structure and stability of these compounds (Karthik et al., 2021).

Alzheimer's Disease Therapy

A series of multifunctional amides, including related compounds, were synthesized and showed moderate enzyme inhibitory potentials against acetyl and butyrylcholinesterase, key enzymes involved in Alzheimer's disease. These compounds also displayed mild cytotoxicity, suggesting their potential as therapeutic agents for Alzheimer's disease. The enzyme inhibition activity, cytotoxicity, and chemoinformatic properties of these compounds were thoroughly investigated (Hassan et al., 2018).

Cancer Research

Compounds derived from phenoxazine and phenothiazine cores, including 10-(4-phenylpiperazin-1-yl)methanones, were evaluated for their antiproliferative properties against a wide range of cancer cell lines. These studies highlighted the potential of such compounds as tubulin polymerization inhibitors, demonstrating their efficacy in inducing G2/M phase cell cycle arrest in tumor cells (Prinz et al., 2017).

properties

IUPAC Name

[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-30-20-10-9-19(22-23-20)24-13-15-25(16-14-24)21(27)17-5-7-18(8-6-17)31(28,29)26-11-3-2-4-12-26/h5-10H,2-4,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSDDHPGXAWTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.